molecular formula C10H12BrN5O2 B12801778 Adenosine, 8-bromo-2',3'-dideoxy- CAS No. 121353-86-4

Adenosine, 8-bromo-2',3'-dideoxy-

Cat. No.: B12801778
CAS No.: 121353-86-4
M. Wt: 314.14 g/mol
InChI Key: GJDDMLRZHBSEJS-NTSWFWBYSA-N
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Description

8-Bromoadenosine 3’,5’-cyclic monophosphate, commonly referred to as 8Br-ddA, is a brominated cyclic mononucleotide. This compound is a cell-permeable analog of cyclic adenosine monophosphate, which is known for its resistance to hydrolysis by phosphodiesterases. It is widely used in scientific research due to its ability to activate protein kinase A and its involvement in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphate typically involves the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 8-Bromoadenosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromoadenosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyclic nucleotides, while substitution reactions can produce a variety of substituted cyclic nucleotides .

Scientific Research Applications

8-Bromoadenosine 3’,5’-cyclic monophosphate has numerous applications in scientific research:

Mechanism of Action

8-Bromoadenosine 3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. This activation leads to changes in gene expression, cell growth, differentiation, and apoptosis. The compound’s resistance to hydrolysis by phosphodiesterases allows for prolonged activation of protein kinase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromoadenosine 3’,5’-cyclic monophosphate is unique due to its enhanced resistance to hydrolysis and its ability to activate protein kinase A more effectively than cyclic adenosine monophosphate. This makes it a valuable tool in research for studying prolonged cyclic adenosine monophosphate signaling and its effects on cellular processes .

Properties

CAS No.

121353-86-4

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1

InChI Key

GJDDMLRZHBSEJS-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N

Canonical SMILES

C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N

Origin of Product

United States

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